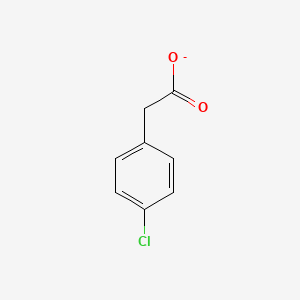
4-Chlorophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenylacetate is a monocarboxylic acid anion that results from the removal of a proton from the carboxylic acid group of 4-chlorophenylacetic acid. It has a role as a xenobiotic metabolite. It derives from an acetate. It is a conjugate base of a 4-chlorophenylacetic acid.
Aplicaciones Científicas De Investigación
Medicinal Applications
1.1 Anticancer Properties
4-Chlorophenylacetate has demonstrated significant potential in cancer treatment, particularly for estrogen-sensitive breast cancer. Research indicates that 4-CPA inhibits the growth of estrogen receptor-positive breast cancer cells and reduces tumor formation in animal models. In a study involving MMTV-aromatase transgenic mice, 4-CPA was administered continuously in drinking water, resulting in a drastic reduction in tumor formation compared to untreated controls. Specifically, only 8% of the treated mice developed microscopic tumors, while 46% of untreated mice developed palpable tumors .
Table 1: Tumor Formation in MMTV-Aromatase Mice Treated with 4-CPA
| Treatment | Microscopic Tumors (%) | Palpable Tumors (%) |
|---|---|---|
| Untreated | 85 | 46 |
| 4-CPA Treated | 8 | 0 |
This suggests that 4-CPA can effectively antagonize the estrogenic pathway, making it a viable candidate for breast cancer therapy .
1.2 Neuroblastoma Treatment
In addition to breast cancer, studies have explored the effects of 4-CPA on neuroblastoma cells. A combination treatment involving retinoids and 4-CPA showed promising results in inhibiting cell proliferation in human neuroblastoma cell lines . This highlights the compound's versatility as a therapeutic agent across different cancer types.
Environmental Applications
2.1 Biodegradation Studies
This compound is also significant in environmental microbiology as a substrate for biodegradation studies. Certain strains of Pseudomonas bacteria have been shown to utilize 4-CPA as their sole carbon source, leading to its degradation into less harmful compounds. For instance, Pseudomonas sp. strain CBS3 metabolized 4-CPA effectively, indicating its potential use in bioremediation processes aimed at detoxifying environments contaminated with chlorinated aromatic compounds .
Table 2: Biodegradation of this compound by Pseudomonas Strains
| Strain | Initial Concentration (mM) | Degradation Rate (%) |
|---|---|---|
| Pseudomonas sp. CBS3 | 30 | Significant |
Chemical and Physical Properties
Understanding the chemical properties of this compound is crucial for its application in various fields:
- Molecular Formula: C9H9ClO2
- Molecular Weight: 188.62 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
These properties influence its behavior in biological systems and environmental contexts.
Future Directions and Research Opportunities
Research on this compound is ongoing, with several avenues for future exploration:
- Mechanistic Studies: Further investigation into the molecular mechanisms by which 4-CPA exerts its anticancer effects could enhance its therapeutic efficacy.
- Environmental Impact Assessments: More studies are needed to evaluate the long-term effects of using 4-CPA in bioremediation and its impact on microbial communities.
- Combination Therapies: Exploring the synergistic effects of 4-CPA with other therapeutic agents could lead to more effective cancer treatments.
Propiedades
Fórmula molecular |
C8H6ClO2- |
|---|---|
Peso molecular |
169.58 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |
Clave InChI |
CDPKJZJVTHSESZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CC(=O)[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1CC(=O)[O-])Cl |
Sinónimos |
4-chlorophenylacetate 4-chlorophenylacetic acid 4-chlorophenylacetic acid, potassium salt 4-chlorophenylacetic acid, sodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















